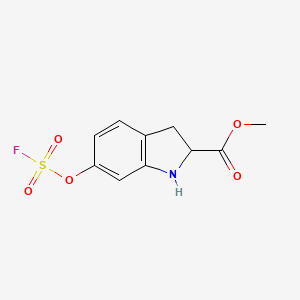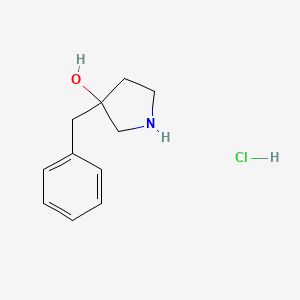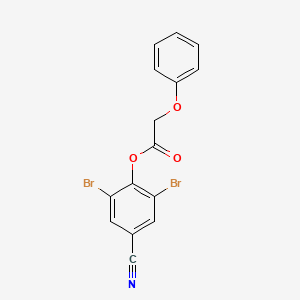![molecular formula C24H24N4O5 B3003617 9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539845-28-8](/img/structure/B3003617.png)
9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one belongs to a class of heterocyclic compounds that have been the subject of various synthetic studies due to their potential biological activities. These compounds are characterized by their complex fused ring systems, which include triazolo and quinazolinone moieties.
Synthesis Analysis
The synthesis of related triazoloquinazolinone derivatives has been reported using different methods. For instance, the synthesis of 9-aryl-6-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinolines was achieved by the oxidation of aryl aldehyde hydrazones using iodobenzene diacetate under grinding conditions at room temperature, which provided high yields and purity . Another study reported the synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones through the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone, exploring the direction of heterocyclization and possible mechanisms . Additionally, the synthesis of 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones was achieved by reacting 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of piperidine .
Molecular Structure Analysis
The molecular structure of triazoloquinazolinone derivatives has been elucidated using various spectroscopic techniques. For example, the structural properties of a related compound were explored using 1H NMR, 13C NMR, MS, and FT-IR spectroscopy, and the single-crystal structure was confirmed by X-ray diffraction . Density functional theory (DFT) calculations were also employed to optimize the molecular structure and perform analyses such as molecular electrostatic potential and frontier molecular orbital analysis .
Chemical Reactions Analysis
The chemical reactivity of triazoloquinazolinone derivatives can be inferred from their synthesis and subsequent transformations. The reaction of 3-amino-1,2,4-triazole with various reagents leads to the formation of the triazoloquinazolinone core, which can then undergo further reactions such as dehydrogenation or cyclization to produce different derivatives . The reactivity is highly dependent on the substituents present on the triazoloquinazolinone ring system.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazolinone derivatives are closely related to their molecular structure. These compounds are typically synthesized under solvent-free conditions, which suggests that they have good thermal stability . The presence of various functional groups, such as hydroxy and methoxy groups, can influence properties like solubility and intermolecular interactions. The molecular docking studies suggest that these compounds can have favorable interactions with biological targets, indicating potential medicinal applications .
Eigenschaften
IUPAC Name |
9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5/c1-31-18-11-14(12-19(32-2)22(18)33-3)23-26-24-25-16-8-5-9-17(30)20(16)21(28(24)27-23)13-6-4-7-15(29)10-13/h4,6-7,10-12,21,29H,5,8-9H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMRHCFGHNQMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[isocyano(4-methylbenzenesulfonyl)methyl]benzoate](/img/structure/B3003534.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3003535.png)
![1-[(4-Tert-butylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B3003536.png)

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide](/img/structure/B3003540.png)



![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)

![3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3003551.png)
![(2Z)-2-[(3Z)-6-nitro-3-phenacylidene-1,4-dihydroquinoxalin-2-ylidene]-1-phenyl-ethanone](/img/structure/B3003553.png)
![2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid](/img/structure/B3003554.png)
